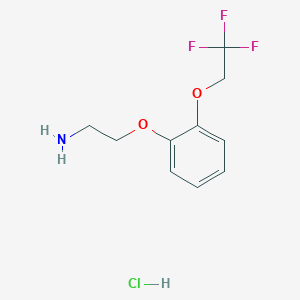

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research. It is particularly noted for its role as a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia .

作用機序

Target of Action

The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is the α1a-adrenoceptor . This receptor is a subtype of alpha-1 adrenergic receptors, which are critical in the regulation of smooth muscle tone.

Mode of Action

As an antagonist of the α1a-adrenoceptor, this compound binds to these receptors and inhibits their activation . This prevents the typical physiological responses triggered by the activation of these receptors, such as contraction of smooth muscles.

Biochemical Pathways

The α1a-adrenoceptor is part of the adrenergic signaling pathway. When antagonized by this compound, the downstream effects of this pathway, such as vasoconstriction and smooth muscle contraction, are inhibited .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles. By antagonizing the α1a-adrenoceptor, it inhibits the contraction of smooth muscles, which is beneficial in conditions like benign prostatic hypertrophy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride typically begins with 2-nitrochlorobenzene as the starting material. The process involves several steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . This method is noted for its convenience and cost-effectiveness in producing the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amines, while oxidation reactions produce oxides.

科学的研究の応用

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is a chemical compound with a trifluoroethoxy group attached to a phenoxy moiety and an ethanamine backbone. Its primary application lies in its use as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the α1-adrenoceptor. The molecular formula of this compound is C10H12F3ClN, with a molecular weight of approximately 235.203 g/mol.

Scientific Research Applications

α1-Adrenoceptor Antagonist

this compound functions as an α1-adrenoceptor antagonist. This is especially useful in treating benign prostatic hyperplasia (BPH), where it helps to ease urinary symptoms by relaxing smooth muscles in the bladder neck and prostate. Research has shown that the compound is selective for the α1A subtype of adrenoceptors, which increases its therapeutic efficacy and minimizes blood pressure-related side effects.

Synthesis of Pharmaceutical Compounds

The compound is mainly used as an intermediate in synthesizing pharmaceutical compounds, especially those that act on adrenergic receptors. Its derivatives are used to develop medications for various conditions. It is also a valuable tool in medicinal chemistry for designing new therapeutic agents due to its unique chemical properties.

Medicinal Chemistry

Interaction studies have demonstrated that this compound has a significant selectivity for α1A-adrenoceptors compared to other subtypes. Its lipophilic nature, enhanced by the trifluoroethoxy group, allows it to penetrate biological membranes effectively. This characteristic enhances its potential therapeutic applications and reduces unwanted side effects that are usually linked to non-selective adrenergic antagonists.

Improved Synthesis Process

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol can be synthesized using less expensive starting materials and reagents like pyrocatechol and aluminum chloride . This compound is also used in the synthesis of a1 adrenoceptor blockers like silodosin . The improved processes are expected to produce intermediates and final products with superior yield and purity .

Structural Similarities

Several compounds share structural similarities with this compound. These include:

- Silodosin: A selective α1A-adrenoceptor antagonist developed for treating BPH.

- Alfuzosin: A non-selective α1-adrenoceptor antagonist with broader receptor activity.

- Tamsulosin: A selective α1A-adrenoceptor antagonist with a different sulfonamide structure.

類似化合物との比較

Similar Compounds

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate: Another intermediate used in the synthesis of Silodosin.

2-(2-Fluorophenoxy)ethanamine hydrochloride: A related compound with similar structural features.

Uniqueness

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.

生物活性

Overview

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride (CAS Number: 751476-91-2) is a chemical compound with significant biological activity, primarily as an antagonist of the α1-adrenoceptor. This compound is notable for its role in the synthesis of silodosin, a medication used to treat benign prostatic hyperplasia (BPH). The molecular formula for this compound is C10H13ClF3NO2, and it has a molecular weight of 235.20 g/mol.

The primary mechanism of action for this compound involves the following:

- Target Receptor : The compound selectively binds to the α1-adrenoceptor , inhibiting its activation by endogenous catecholamines such as norepinephrine.

- Biochemical Pathways : This antagonistic action leads to the modulation of adrenergic signaling pathways, which are crucial in regulating smooth muscle contraction in the prostate and bladder neck. By blocking these receptors, the compound promotes relaxation of smooth muscle, thereby improving urine flow in patients suffering from BPH .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Smooth Muscle Relaxation : By inhibiting α1-adrenoceptors, the compound reduces smooth muscle contraction in the prostate and bladder neck, alleviating urinary symptoms associated with BPH.

- Potential Side Effects : While effective, antagonism of α1-adrenoceptors can lead to side effects such as orthostatic hypotension and dizziness due to vasodilation effects .

In Vivo Studies

Several studies have demonstrated the efficacy of this compound in animal models:

- A study indicated that administration of silodosin significantly reduced urethral contraction induced by phenylephrine in anesthetized rats. The effective dosage for a 50% reduction in contraction was approximately 0.5 to 60μg/kg .

- Another investigation highlighted that inflammation during drug therapy could synergistically enhance the drug's effects, leading to potential liver injury in certain contexts .

Biochemical Analysis

The compound has been analyzed for its biochemical properties and interactions:

- Cellular Effects : It has been shown to influence cellular signaling pathways related to α1-adrenoceptor inhibition. This modulation can alter gene expression and cellular metabolism, impacting smooth muscle function.

- Subcellular Localization : Understanding where this compound localizes within cells is crucial for elucidating its mechanism of action. Targeting signals and post-translational modifications guide its distribution within specific organelles.

Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClF3NO2 |

| Molecular Weight | 235.20 g/mol |

| CAS Number | 751476-91-2 |

| Mechanism of Action | α1-Adrenoceptor Antagonist |

| Primary Application | Treatment of Benign Prostatic Hyperplasia |

特性

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14;/h1-4H,5-7,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCGPVXXISCUHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。